N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide is an indole-derived carboxamide featuring a 3,4-dimethoxyphenethyl moiety. Key characteristics include:
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-22-11-9-15-13-16(5-6-17(15)22)20(23)21-10-8-14-4-7-18(24-2)19(12-14)25-3/h4-7,9,11-13H,8,10H2,1-3H3,(H,21,23) |
InChI Key |
IBSAXCPJLIFQTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Direct Methylation of Indole-5-carboxylic Acid
Indole-5-carboxylic acid is methylated at the 1-position using methyl iodide in the presence of a base. For example:
Alternative Route via Fischer Indole Synthesis
A modified Fischer indole synthesis avoids pre-functionalized indoles:
-
Reagents : Phenylhydrazine, methyl ketone, and acid catalyst.
-
Conditions : Acetic acid, reflux, 8 hours.
-
Yield : 70–75%.
Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine
Reduction of 3,4-Dimethoxyphenylacetonitrile
Gabriel Synthesis from 3,4-Dimethoxyphenethyl Bromide
-
Reagents : 3,4-Dimethoxyphenethyl bromide (1.0 equiv), phthalimide (1.1 equiv).
-
Conditions : DMF, 100°C, 6 hours, followed by hydrazinolysis.
Amide Coupling Strategies
EDCI/HOBt-Mediated Coupling
A widely used method involves carbodiimide-based activation:
-
Reagents : 1-Methylindole-5-carboxylic acid (1.0 equiv), 2-(3,4-dimethoxyphenyl)ethylamine (1.1 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv).
-
Conditions : Anhydrous dichloromethane, 0°C to room temperature, 24 hours.
-
Workup : Sequential washing with HCl, NaHCO3, and brine, followed by recrystallization.
HATU-Mediated Coupling for Improved Efficiency
-
Reagents : HATU (1.1 equiv), DIPEA (2.0 equiv).
-
Conditions : DMF, room temperature, 4 hours.
-
Yield : 82–85%.
Comparative Analysis of Coupling Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt | CH2Cl2 | 24 | 76 | 95 |
| HATU | HATU, DIPEA | DMF | 4 | 85 | 98 |
| DCC/DMAP | DCC, DMAP | THF | 18 | 68 | 92 |
Optimization and Challenges
Solvent Selection
Byproduct Formation
Scalability
-
EDCI/HOBt : Suitable for gram-scale synthesis with consistent yields.
-
HATU : Preferred for milligram-scale high-throughput applications.
Advanced Purification Techniques
Recrystallization
Chemical Reactions Analysis
Reactivity: N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide may undergo reactions such as acylation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The acetylation reaction yields N-acetyl-3,4-dimethoxyphenethylamine .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
Structural Features
- Indole Ring : Contributes to the compound's ability to interact with various receptors.
- Methoxy Substituents : May enhance solubility and receptor affinity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies :
- A study demonstrated that indole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways .
- Another investigation found that certain indole carboxamides effectively reduced tumor growth in xenograft models by modulating signaling pathways associated with cancer progression .
Neuroprotective Effects
There is growing evidence supporting the neuroprotective potential of indole derivatives. These compounds may exert their effects through antioxidant mechanisms and modulation of neurotransmitter systems.
Research Findings :
- In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis .
- Animal models have indicated that these compounds may improve cognitive function and reduce neuroinflammation, suggesting therapeutic potential in neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Indoles are known to modulate inflammatory responses through various pathways.
Evidence from Studies :
- A study reported that indole derivatives significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .
- Clinical trials have suggested that these compounds may alleviate symptoms in conditions characterized by chronic inflammation, such as rheumatoid arthritis .
Mechanism of Action
- The precise mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide exerts its effects is not fully elucidated.
- It likely interacts with specific receptors or enzymes due to its structural features, potentially affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Indole Core
(a) Fluorinated Indole Carboxamides ()
Compounds 3 , 4 , and 5 from share a 5-fluoroindole-2-carboxamide backbone but differ in aromatic substituents:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Yield (%) | logP* |
|---|---|---|---|---|---|---|
| 3 : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | C₂₂H₁₆FN₂O₂ | 359.12 | 4-Benzoylphenyl | 249–250 | 37.5 | ~3.1† |
| 4 : 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide | C₂₃H₁₈FN₂O₂ | 373.14 | 2-(4-Methylbenzoyl)phenyl | 233–234 | 10 | ~3.5† |
| 5 : N-[2-Benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide | C₂₂H₁₅ClFN₂O₂ | 393.82 | 2-Benzoyl-4-chlorophenyl | Not reported | Not reported | ~3.8† |
Key Observations :
- Bulkier aromatic substituents (e.g., benzoyl in 3 ) reduce synthetic yields (37.5% vs. 10% for 4 ) .
- Chlorine in 5 increases molecular weight and lipophilicity (estimated logP ~3.8), which may affect bioavailability.
(b) Benzo[d]imidazole Analogues ()
The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide replaces the indole core with a benzoimidazole system:
- Molecular Formula : C₂₆H₂₈N₃O₄
- Molecular Weight : 446.52 g/mol
- Substituents : 3,4-Dimethoxyphenyl, 4-methoxyphenyl, and propyl group.
Comparison :
- The benzoimidazole core increases rigidity and hydrogen-bonding capacity compared to indole.
Ethyl-Linked Carboxamides (–7)
(a) N-Ethyl-2,3-dihydro-1H-indole-5-carboxamide ()
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : 190.24 g/mol
- Key Feature : Saturated 2,3-dihydroindole ring.
Comparison :
- Saturation reduces aromatic π-π interactions, likely diminishing target affinity compared to the fully aromatic target compound.
- Lower molecular weight and logP (estimated ~1.5) suggest higher aqueous solubility .
(b) N-[2-(1H-Indol-3-yl)ethyl]benzamide Derivatives ()
Examples include N-[2-(1H-indol-3-yl)ethyl]-Benzamide (CAS 4753-09-7):
- Molecular Formula : C₁₇H₁₆N₂O
- Molecular Weight : 264.32 g/mol
- Key Feature : Benzamide linked to indol-3-yl-ethyl.
Comparison :
- The indole-3-yl substitution (vs. 5-carboxamide in the target) alters electronic distribution and binding interactions.
Crystallographic and Physicochemical Data (–4)
The target compound’s structural analogue, 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate (), exhibits:
- Molecular Weight : 503.02 g/mol (including chloride and water).
- Crystal System: Monoclinic (space group P2₁/c) with a polar surface area influenced by multiple methoxy groups .
Comparison :
- The dihydrate form and charged azanium moiety enhance solubility but limit membrane permeability.
- The target compound’s neutral, non-hydrated structure offers better lipophilicity (logP 2.916 vs. ~1.5 for the hydrated analogue) .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide, also known by its chemical formula and CAS number 6275-29-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core substituted with a carboxamide group and a dimethoxyphenyl ethyl moiety. The molecular weight is approximately 223.27 g/mol, and its structure can be represented as follows:
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity in human cervix carcinoma (HeLa) and murine leukemia (L1210) cells. The IC50 values for these activities were reported to be in the micromolar range, suggesting moderate potency .
The mechanism of action for compounds within this class often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, binding interactions at ATP-binding sites have been noted, which may lead to the inhibition of critical kinases involved in cancer progression .
Case Studies
- Study on Indole Derivatives : A comparative study analyzed various indole derivatives, including this compound. The study found that modifications to the indole structure could enhance biological activity significantly. For example, introducing different substituents on the phenyl ring was correlated with increased antiproliferative effects against HeLa cells .
- Microtubule Destabilization : Another investigation highlighted that related compounds could act as microtubule-destabilizing agents at concentrations around 20 μM. This suggests a potential application in cancer therapy where microtubule dynamics are critical for cell division .
Data Table: Biological Activity Summary
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 41 ± 3 | Inhibition of cell proliferation |
| L1210 | 30 ± 5 | Apoptosis induction |
| CEM (T-lymphocytes) | 35 ± 4 | Signaling pathway modulation |
| HMEC-1 (endothelial) | 9.6 ± 0.7 | Enhanced angiogenesis inhibition |
Q & A
Q. What are the standard synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-5-carboxamide?
The compound is typically synthesized via amide coupling between an indole-5-carboxylic acid derivative and 2-(3,4-dimethoxyphenyl)ethylamine. Common methods include using coupling agents like EDC or HATU in DMF, followed by purification via flash chromatography with ethyl acetate/hexane gradients (e.g., 0–30% gradient). Yields range from 17.5% to 37%, depending on substituents and reaction optimization .
Q. Which analytical techniques are used to confirm the compound’s structure?
Key techniques include:
- 1H/13C NMR : Assigns protons and carbons (e.g., δ 7.77 ppm for indole protons, δ 162.16 ppm for carbonyl groups) .
- HR-ESI-MS : Verifies molecular weight (e.g., m/z = 342.13415 [M-H]-) .
- Elemental analysis : Confirms purity (e.g., C, H, N percentages within 0.3% of calculated values) .
- IR spectroscopy : Identifies amide bonds (e.g., ~1650 cm⁻¹ for C=O stretch) .
Q. What solvents are suitable for recrystallization?
Ethyl acetate/hexane mixtures are effective for non-polar derivatives, while polar analogs may require DMF/acetic acid mixtures. Trituration with acetone/diethyl ether is also used to remove impurities .
Q. What safety protocols are recommended for handling this compound?
Use flame-retardant lab coats, chemical-resistant gloves, and respirators in well-ventilated hoods. Avoid water contact to prevent hydrolysis of the amide bond .
Q. What is the role of sodium acetate in indole-carboxamide syntheses?
Sodium acetate acts as a mild base, deprotonating intermediates to facilitate nucleophilic attack in condensation reactions (e.g., in acetic acid reflux conditions) .
Advanced Research Questions
Q. How can low yields in the amide coupling step be optimized?
Strategies include:
Q. How to resolve discrepancies between calculated and experimental elemental analysis data?
Discrepancies (e.g., 67.34% C found vs. 67.06% calculated) suggest impurities or incomplete drying. Re-purify via column chromatography or recrystallization, and ensure thorough drying under vacuum .
Q. What structural insights does X-ray crystallography provide beyond NMR?
Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) reveals absolute configuration, hydrogen-bonding networks, and crystal packing, critical for understanding solid-state stability and intermolecular interactions .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Modify:
- Indole ring : Introduce halogens (e.g., Cl at position 5) or methyl groups .
- Ethylamine side chain : Adjust methoxy/hydroxy substituents on the phenyl ring (e.g., 3,4-dimethoxy vs. 4-hydroxy-3-methoxy) to assess electronic effects . Biological evaluation (e.g., receptor binding assays) should follow structural diversification.
Q. How to interpret complex splitting patterns in 1H NMR spectra?
Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, a doublet at J = 8.5 Hz in indicates coupling between adjacent aromatic protons, while a triplet at J = 5.3 Hz suggests ethylenic side-chain interactions .
Data Contradiction Analysis
- Example : Conflicting MS and elemental analysis data may arise from residual solvents or salt formation. Reanalyze the compound after lyophilization or ion-exchange chromatography .
- Case Study : In , HRMS showed a 0.0004 Da deviation from the calculated [M+H]+, confirming purity, whereas elemental analysis discrepancies (72.21% C vs. 72.47% calculated) indicated trace solvents, resolved by extended drying .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
